APN-oxyamine HCl
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Overview
Description
APN-oxyamine hydrochloride is a heterobifunctional linker that contains an APN moiety with chemoselectivity for cysteine and an oxyamine group for oxime ligation. This compound is known for its superior stability in aqueous media, human plasma, and living cells, making it a promising methodology for applications in bioconjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions: APN-oxyamine hydrochloride is synthesized through a series of chemical reactions that involve the introduction of an APN moiety and an oxyamine group. The synthesis typically involves the reaction of an aldehyde or ketone with an oxyamine to form an oxime bond. The reaction conditions often include mild acidic or neutral pH to facilitate the formation of the oxime bond .
Industrial Production Methods: In industrial settings, the production of APN-oxyamine hydrochloride involves large-scale chemical synthesis using high-purity reagents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: APN-oxyamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The oxyamine group can be oxidized to form nitroso compounds.
Reduction: The oxime bond can be reduced to form amines.
Substitution: The oxyamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Substituted oxyamines.
Scientific Research Applications
APN-oxyamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in bioconjugation reactions to attach biomolecules to various surfaces or other molecules.
Biology: Employed in protein modification and labeling techniques, such as mass spectrometry and fluorescence labeling.
Medicine: Utilized in drug discovery research to analyze protein modifications, interactions, and functions.
Industry: Applied in the development of antibody-drug conjugates and other biopharmaceuticals
Mechanism of Action
The mechanism of action of APN-oxyamine hydrochloride involves its chemoselectivity for cysteine residues in proteins. The APN moiety reacts with cysteine to form a stable conjugate, while the oxyamine group undergoes oxime ligation with aldehydes or ketones. This dual functionality allows for precise and stable bioconjugation, making it a valuable tool in various biochemical applications .
Comparison with Similar Compounds
Maleimides: Commonly used for cysteine-selective conjugation but less stable in aqueous media compared to APN-oxyamine hydrochloride.
Hydrazines: Used for similar bioconjugation reactions but generally slower and less efficient than oxyamines.
Alkoxyamines: Similar in reactivity but may lack the chemoselectivity and stability provided by the APN moiety .
Uniqueness: APN-oxyamine hydrochloride stands out due to its superior stability in aqueous environments and its dual functionality, which allows for both cysteine-selective and aldehyde-reactive conjugation. This makes it a versatile and reliable choice for bioconjugation applications .
Properties
IUPAC Name |
4-[(2-aminooxyacetyl)amino]-N-[4-(2-cyanoethynyl)phenyl]butanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3.ClH/c16-9-1-3-12-5-7-13(8-6-12)19-14(20)4-2-10-18-15(21)11-22-17;/h5-8H,2,4,10-11,17H2,(H,18,21)(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAGWAJDWDTXRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC#N)NC(=O)CCCNC(=O)CON.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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